Metabolic Stability vs. Bio-AMS
Biotin protein ligase-IN-1 (Bio-9) was engineered to prevent the metabolic liability of the prototype inhibitor Bio-AMS, which undergoes rapid in vivo hydrolysis at its central acyl-sulfamide linker. Pharmacokinetic studies directly comparing Bio-9 to Bio-AMS in vivo demonstrated that Bio-9 exhibits negligible hydrolysis of this linker, translating to substantially reduced systemic clearance and significantly boosted drug exposure and half-life [1]. This metabolic stability directly addresses the primary obstacle preventing clinical translation of the bisubstrate adenylation inhibitor class.
| Evidence Dimension | Metabolic Stability and Pharmacokinetic Clearance |
|---|---|
| Target Compound Data | Metabolically stable; negligible hydrolysis of acyl-sulfamide linker; substantially reduced clearance; boosted drug exposure and half-life |
| Comparator Or Baseline | Bio-AMS: rapid in vivo hydrolysis of central acyl-sulfamide linker, leading to high clearance and release of moderately cytotoxic metabolite M1 |
| Quantified Difference | Qualitative (metabolically stable vs. unstable); quantitative PK parameters reported in source |
| Conditions | In vivo pharmacokinetic and metabolic studies in animal model |
Why This Matters
For research programs seeking to transition from in vitro enzyme inhibition to in vivo efficacy studies, the metabolic instability of Bio-AMS renders it unsuitable for systemic administration, whereas Bio-9 provides a tool compound with drug-like pharmacokinetic properties.
- [1] Liu Q, Engelhart CA, Wallach JB, Tiwari D, Ge P, Manna A, Panda S, McCue WM, Wong TY, Sharma S, Jayasinghe YP, Fuller J, Ronning DR, Bockman MR, Cheung A, Dartois V, Zimmerman MD, Schnappinger D, Aldrich CC. Metabolically Stable Adenylation Inhibitors of Biotin Protein Ligase as Antibacterial Agents. J Med Chem. 2025 Feb 13;68(3):3065-3087. View Source
